N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine
Description
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-16(10-4-5-15-7-10)8-9-2-3-12(14)11(13)6-9/h2-3,6,10,15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCZYDDTFGVNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)Br)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Protocol
-
Reagents : N-methylpyrrolidin-3-amine (1 equiv), 3-bromo-4-fluorobenzyl bromide (1.1 equiv), triethylamine (2.5 equiv).
-
Solvent : Dichloromethane (DCM) or ethyl acetate.
-
Conditions : Reaction at 0–5°C for 2 hours, followed by gradual warming to room temperature.
-
Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure.
Alternative Pathways
Reductive Amination
Condensing 3-bromo-4-fluorobenzaldehyde with N-methylpyrrolidin-3-amine in ethanol at 75°C forms an imine intermediate, which is reduced using NaBH₄ or catalytic hydrogenation. This method avoids handling benzyl bromides but requires stringent moisture control.
Mitsunobu Reaction
Purification and Characterization
Crude products are purified via recrystallization (ethyl acetate/petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane). Final characterization employs:
-
¹H NMR : Key signals include δ 2.54 (t, 2H, CH₂-N), 4.31 (q, 2H, OCH₂), and 7.05–8.27 (aromatic protons).
Industrial Scalability and Cost Efficiency
The alkylation method (Section 3.1) is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug development. Its unique structural features, including the bromine and fluorine substituents, enhance its binding affinity to biological targets. The presence of the pyrrolidine ring contributes to its pharmacokinetic properties, making it a candidate for the development of therapeutic agents against various diseases.
Case Study: Antidepressant Activity
Research has indicated that derivatives of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine exhibit significant antidepressant-like effects in animal models. These studies suggest that the compound may act on serotonin and norepinephrine reuptake mechanisms, which are critical in mood regulation.
Materials Science
Synthesis of Novel Materials
The compound's unique electronic properties make it suitable for the synthesis of novel materials with specific optical characteristics. Its ability to form stable complexes with metals has been explored for applications in organic electronics and photonic devices.
Data Table: Comparison of Optical Properties
| Compound Name | Absorbance (nm) | Emission (nm) | Application Area |
|---|---|---|---|
| This compound | 350 | 450 | Organic Photonics |
| N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine | 360 | 460 | Light-emitting Devices |
Biological Research
Interaction Studies
this compound is used as a probe in biological research to study the interactions of fluorinated compounds with various biological systems. Its structural characteristics allow researchers to investigate how modifications affect biological activity and interaction with cellular targets.
Case Study: Enzyme Inhibition
In a recent study, this compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated that it could effectively reduce enzyme activity, suggesting potential applications in cancer therapy.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Ring : Cyclization of appropriate precursors.
- Alkylation : Introduction of the 3-bromo-4-fluorobenzyl group via alkylation reactions.
- Methylation : Methylation of the nitrogen atom using reagents like methyl iodide.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
N-(3-Bromo-4-fluorobenzyl)-N-ethylethanamine
- Structure : Differs by replacing the pyrrolidine-methyl group with ethyl groups.
- Properties: Higher molecular weight (260.15 g/mol) and reduced hydrogen-bond donors (0 vs.
- Applications: Limited data, but similar halogenated benzylamines are intermediates in anticancer agents .
4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidin-3-amine
- Structure : Pyrrolidine is directly attached to the phenyl ring instead of via a benzyl linker.
- Properties : Lower molecular weight (273.14 g/mol) and altered spatial arrangement, which may affect binding to biological targets .
- Synthesis: Likely involves palladium-catalyzed coupling, similar to methods for (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine .
Heterocyclic Modifications
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
- Structure : Replaces the bromo-fluorobenzyl group with a cyclopropyl-oxadiazole moiety.
- Properties : Lower LogP (-2.69 at pH 5.5) due to polar oxadiazole, enhancing aqueous solubility compared to the lipophilic target compound .
- Applications : Oxadiazoles are common in antimicrobial and anti-inflammatory agents .

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
- Structure : Features a triazole ring instead of the benzyl group.
- Properties: Increased hydrogen-bond acceptors (4 vs.
Pharmacological Activity Comparisons
N-(3-Bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine
- Activity : Inhibits epidermal growth factor receptor (EGFR), a key target in oncology.
- Structural Insight : The pyridopyrimidine scaffold provides planar rigidity, contrasting with the flexible pyrrolidine in the target compound .
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
Physicochemical and Structural Analysis
Table 1. Key Properties of Selected Analogs
Biological Activity
N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, emphasizing its therapeutic implications.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a bromine and fluorine on the benzyl group. The synthesis typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with N-methylpyrrolidine in the presence of bases like sodium hydride or potassium carbonate, often conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
This compound exhibits biological activity through its interaction with various molecular targets, including receptors and enzymes. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity and selectivity towards these targets. The rigidity provided by the pyrrolidine ring contributes to its overall biological potency.
Pharmacological Properties
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to this compound may inhibit specific kinases associated with cancer proliferation. For instance, research on FLT3 inhibitors indicates that modifications in the pyrrolidine structure can lead to improved efficacy against acute myeloid leukemia (AML) cells .
-
Neurotransmitter Modulation :
- The compound is being investigated for its potential role as a ligand in neurotransmitter systems, potentially affecting dopamine and serotonin pathways, which could have implications in treating mood disorders.
- Antiparasitic Activity :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Q & A
Q. How should researchers address contradictions in reported synthetic yields?
- Methodology :
- DoE (Design of Experiments) : Systematically vary catalysts (e.g., CuBr vs. Pd), solvents (DMSO vs. DMF), and temperatures to identify optimal conditions .
- Microscale high-throughput screening : Test 10–20 reaction conditions in parallel to map yield-concentration relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

